N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a thiophene ring substituted with cyano and dimethyl groups, as well as a benzamide moiety with trimethoxy substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:
Neat Methods: Stirring without solvent at room temperature.
Steam Bath: Stirring without solvent at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylbenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-nitrophenyl)acetamide
Uniqueness
N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxybenzamide moiety, in particular, may enhance its interactions with biological targets and improve its solubility in organic solvents .
Properties
Molecular Formula |
C18H19N3O4S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H19N3O4S2/c1-9-10(2)27-17(12(9)8-19)21-18(26)20-16(22)11-6-13(23-3)15(25-5)14(7-11)24-4/h6-7H,1-5H3,(H2,20,21,22,26) |
InChI Key |
DGWZESWSAGPVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
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